Home > Products > Screening Compounds P77582 > Sodium stibogluconate
Sodium stibogluconate - 16037-91-5

Sodium stibogluconate

Catalog Number: EVT-253659
CAS Number: 16037-91-5
Molecular Formula: C12H22NaO18Sb2
Molecular Weight: 720.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium stibogluconate is a pentavalent antimonial compound used in the treatment of leishmaniasis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is derived from the reaction of stibonic and gluconic acids. [] The compound is often referred to by the trade name Pentostam. [, , , , ] Sodium stibogluconate has played a critical role in scientific research, particularly in understanding leishmaniasis and developing treatment strategies for this parasitic disease.

Future Directions
  • Understanding drug resistance: With increasing reports of sodium stibogluconate resistance, further research is necessary to fully elucidate the mechanisms of resistance development in Leishmania parasites. [, , ] This knowledge can guide the development of strategies to combat resistance and improve treatment outcomes.
  • Developing new drug delivery systems: Exploring novel drug delivery systems for sodium stibogluconate could potentially enhance its efficacy and reduce toxicity. []
  • Combination therapies: Investigating the efficacy of sodium stibogluconate in combination with other antileishmanial drugs could lead to more effective treatment regimens, particularly for drug-resistant cases. [, , , , ]

Compound Description: Meglumine Antimoniate, also a pentavalent antimony derivative, is another first-line treatment option for leishmaniasis. Like Sodium stibogluconate, its exact mechanism of action is not fully understood. []

Relevance: Meglumine Antimoniate shares a similar mechanism of action with Sodium stibogluconate and is often compared in clinical trials to assess the efficacy and safety of both drugs. [, , , ] Some studies suggest that Meglumine Antimoniate might have a higher incidence of side effects compared to Sodium stibogluconate. []

Aminosidine (Paromomycin)

Compound Description: Aminosidine, also known as Paromomycin, is an aminoglycoside antibiotic with established antileishmanial activity. It exerts its effect by inhibiting protein synthesis in the parasite. [, ]

Relevance: Aminosidine offers an alternative treatment option for Leishmaniasis, especially in cases where resistance to Sodium stibogluconate is observed. Studies highlight its efficacy in treating visceral leishmaniasis, with potentially shorter treatment durations compared to Sodium stibogluconate. [, ]

Compound Description: Amphotericin B is a polyene antifungal drug that also exhibits potent antileishmanial activity. It functions by binding to ergosterol in the parasite cell membrane, leading to cell death. [, , , ]

Relevance: Amphotericin B, particularly its liposomal formulation (AmBisome), is often employed as a second-line treatment option for Leishmaniasis, particularly in cases where patients do not respond to Sodium stibogluconate or experience relapses. It is recognized for its efficacy in treating various forms of leishmaniasis, including visceral leishmaniasis in pregnant women. [, , , ]

Compound Description: Pentamidine is an aromatic diamidine derivative used to treat various protozoal infections, including leishmaniasis. It interferes with the parasite's metabolic processes. [, ]

Relevance: Pentamidine serves as an alternative treatment option for leishmaniasis when patients fail to respond to first-line treatments like Sodium stibogluconate. It exhibits efficacy against both antimony-sensitive and antimony-resistant strains of Leishmania. [, ]

Allopurinol

Compound Description: Allopurinol is a xanthine oxidase inhibitor primarily used to treat gout and hyperuricemia. It also possesses some antileishmanial activity, thought to be related to its interference with the parasite's purine salvage pathway. [, ]

Ketoconazole

Compound Description: Ketoconazole is an imidazole antifungal drug with some activity against Leishmania species. []

Metronidazole

Compound Description: Metronidazole is a nitroimidazole antibiotic typically used to treat anaerobic bacterial and certain parasitic infections. [, ]

Relevance: The efficacy of Metronidazole as an intralesional treatment for cutaneous leishmaniasis has been investigated. Although it may lead to a reduction in lesion size, its overall efficacy appears to be lower compared to Sodium stibogluconate. [, ]

Compound Description: m-Chlorocresol is a phenolic compound commonly used as a preservative in pharmaceutical formulations, including some preparations of Sodium stibogluconate. []

Source and Classification

Sodium stibogluconate is derived from antimony, a metalloid element. It is classified as an antimonial drug and is part of the pentavalent antimonials group. The compound is commonly marketed under the brand name Pentostam and has been utilized in medical practice since the 1940s. It is recognized on the World Health Organization's List of Essential Medicines due to its importance in treating leishmaniasis .

Synthesis Analysis

The synthesis of sodium stibogluconate involves several steps that typically include the reaction of sodium gluconate with antimonous chloride in the presence of sodium hydroxide. A notable method described in a patent involves:

  1. Preparation: Water is added to a reaction vessel, followed by sodium gluconate.
  2. Mixing: Antimonous chloride is dissolved and added to the mixture.
  3. pH Adjustment: Sodium hydroxide (40-60% concentration) is introduced to adjust the pH to between 9.3 and 11.3.
  4. Temperature Control: The reaction temperature is maintained between 28°C and 48°C for 20 to 40 minutes.
  5. Final Steps: The solution's pH is lowered to between 4.6 and 6.0 using additional sodium hydroxide, followed by crystallization using methanol .

This method yields sodium stibogluconate with a recovery rate of approximately 60-70% .

Molecular Structure Analysis

The molecular formula for sodium stibogluconate is C12H35Na3O26Sb2\text{C}_{12}\text{H}_{35}\text{Na}_{3}\text{O}_{26}\text{Sb}_{2} with a molar mass of approximately 910.9 g/mol . The structure features multiple hydroxyl groups and two antimony centers, which contribute to its chemical reactivity and biological activity. The exact molecular structure can vary due to the presence of different antimony species in solution, complicating its characterization .

Chemical Reactions Analysis

Sodium stibogluconate participates in various chemical reactions, primarily involving its interaction with biological macromolecules. It has been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription processes . This inhibition leads to reduced levels of adenosine triphosphate and guanosine triphosphate within cells, affecting energy metabolism and nucleic acid synthesis.

Mechanism of Action

The mechanism by which sodium stibogluconate exerts its therapeutic effects against Leishmania species is not fully understood but appears to involve several key processes:

  1. Inhibition of Macromolecular Synthesis: Sodium stibogluconate reduces ATP and GTP availability, impacting nucleic acid synthesis.
  2. Direct Inhibition of DNA Topoisomerase I: This action disrupts DNA replication and transcription, leading to cell death in susceptible organisms .
  3. Effects on Protein Tyrosine Phosphatases: Recent studies suggest that sodium stibogluconate may also inhibit protein tyrosine phosphatases, influencing cellular signaling pathways involved in tumorigenesis .
Physical and Chemical Properties Analysis

Sodium stibogluconate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water (up to 100 mg/mL) due to its ionic nature .
  • Stability: The compound can degrade under certain conditions; thus, proper storage is essential.
  • Toxicity: Sodium stibogluconate can be toxic to veins upon injection, leading to complications such as phlebitis or thrombosis .
Applications

Sodium stibogluconate has significant applications in medicine:

  1. Treatment of Leishmaniasis: It remains one of the primary treatments for various forms of leishmaniasis, including cutaneous, visceral, and mucosal types .
  2. Cancer Research: Investigations into its use as an adjunct therapy for certain cancers have been conducted due to its ability to inhibit tumor cell growth when combined with other agents like interferon alpha .
  3. Formulation Development: Recent studies have explored novel delivery methods such as nano-deformable liposomes to enhance drug efficacy and reduce side effects .
Historical Evolution of Sodium Stibogluconate in Chemotherapeutic Paradigms

Development Timeline: From Early Antimonial Compounds to Modern Formulations

Sodium stibogluconate's development represents a significant chapter in chemotherapeutic evolution, tracing its origins to early 20th-century antimonial research. The foundational chemistry emerged from trivalent antimony compounds (such as potassium antimony tartrate), which demonstrated antiparasitic activity but exhibited severe toxicity profiles that limited clinical utility. This toxicity challenge catalyzed research into safer pentavalent antimony derivatives, culminating in the synthesis of sodium stibogluconate in the 1930s by researchers at the Wellcome Laboratories. The compound's first clinical formulations appeared as variable-composition solutions containing approximately 32-34% pentavalent antimony, with batch-to-batch heterogeneity noted as a pharmaceutical challenge [3] [6].

The structural complexity of sodium stibogluconate has long been pharmacologically intriguing. While traditionally represented as C~12~H~38~Na~3~O~26~Sb~2~ (molar mass 910.899 g/mol), modern analytical techniques reveal it exists as a dynamic mixture of polymeric structures rather than a single defined molecule. This molecular ambiguity extends to its mechanism of action, where the pentavalent form (SbV) is considered a prodrug requiring biological reduction to the trivalent (SbIII) antimony form for antileishmanial activity [6] [10]. The mid-20th century witnessed standardization efforts, with Pentostam® emerging as a major branded formulation that dominated therapeutic use for decades, though generic versions later gained WHO prequalification to expand access in endemic regions [6].

Table: Key Milestones in Sodium Stibogluconate Development

Time PeriodDevelopment MilestoneSignificance
Early 1900sClinical use of trivalent antimonials (tartar emetic)Established antimony's antiparasitic potential but revealed severe cardiotoxicity
1930sSynthesis of pentavalent sodium stibogluconateReduced acute toxicity profile enabled practical clinical deployment
1940sBranded formulation Pentostam® introducedStandardized antimony content (100mg SbV/mL) for reliable dosing
1980s-1990sGeneric formulations (Stiboson®, Stibovita®)Increased accessibility in resource-limited settings
2000sRecognition as essential medicine (WHO List)Formalized global importance despite emerging resistance

Role in Colonial Medicine and Military Healthcare Systems

Sodium stibogluconate became an instrumental therapeutic asset within colonial medical frameworks, particularly across British and French territories where leishmaniasis impeded colonial operations. Its deployment exemplified the intersection of tropical medicine and imperial interests, enabling economic activities in endemic zones from Indian tea plantations to African mining operations. The drug's strategic military value became particularly evident during World War II, when Allied forces confronting Mediterranean cutaneous leishmaniasis established standardized treatment protocols that reduced troop attrition [6] [7].

Contemporary military medicine continues to rely on sodium stibogluconate, as demonstrated by systematic studies conducted by the U.S. Armed Forces. A pivotal investigation involving 96 military personnel with parasitologically confirmed leishmaniasis (83 cutaneous, 13 visceral/viscerotropic) demonstrated 91-93% clinical cure rates across disease manifestations. This evidence solidified its position within military medical logistics, particularly for expeditionary forces deployed to endemic regions. The Persian Gulf War (1990-1991) and subsequent Iraq War further validated its strategic importance, with military medical corps developing specialized cold-chain protocols to maintain drug stability in extreme environments [4] [6].

Pediatric applications in conflict zones revealed unexpected efficacy, as demonstrated by a cohort study of 94 children under two years with cutaneous leishmaniasis in Iraq's Kurdistan region. The intralesional administration protocol achieved a remarkable 100% cure rate with minimal systemic toxicity, establishing its viability for vulnerable populations in humanitarian crises. This therapeutic approach proved particularly valuable in displaced populations camps where infrastructure limitations precluded systemic therapies [7].

Table: Military Deployments Involving Sodium Stibogluconate Utilization

Conflict/TheaterLeishmania SpeciesTherapeutic ApproachClinical Outcome
Mediterranean Theater (WWII)L. infantum, L. majorSystemic administrationEnabled troop retention and operational continuity
Persian Gulf War (1990-1991)L. tropica, L. majorSystemic and intralesionalContained outbreak among ground forces
Iraq War (2003-2011)L. major, L. tropicaModified regimens (10 vs 20-day)Validated shorter-course efficacy in controlled trial
Afghanistan OperationsL. tropicaIntralesional protocolsPrevented evacuation of personnel with localized lesions

Shifts in WHO Treatment Guidelines: Policy Responses to Resistance Patterns

The evolution of WHO guidelines for sodium stibogluconate use provides a revealing case study in global health policy adaptation to drug resistance. Initial recommendations in the 1980s advocated 10 mg/kg/day for 6-10 days in Indian visceral leishmaniasis (VL), but emerging treatment failures in Bihar prompted upward adjustments to 20 mg/kg/day for 20 days by the end of the decade. This recalibration proved transient, as resistance continued its relentless advance throughout the 1990s, with cure rates plummeting to 64% by 1990 and eventually 33% in supervised studies within hyperendemic Bihar districts [2] [9].

Molecular epidemiological work revealed that resistance development was significantly accelerated by unregulated drug accessibility in India. Approximately 73% of patients initially consulted unqualified practitioners who employed pharmacologically irrational practices including gradual dose escalation, split daily dosing, and drug-free intervals – all creating ideal conditions for parasite selection pressure. Laboratory confirmation established that clinical isolates from non-responders exhibited 3-fold higher ED~50~ values (7.5 μg Sb/mL vs 2.5 μg Sb/mL in responders) in the standardized amastigote-macrophage model, confirming acquired resistance at the parasite level [2].

Contemporary WHO policy reflects a pragmatic transition toward combination therapies and alternative agents while preserving sodium stibogluconate's role in specific epidemiologic contexts. The guidelines now explicitly stratify recommendations by geographic resistance prevalence, maintaining sodium stibogluconate as first-line for East African VL where resistance remains uncommon, while prioritizing liposomal amphotericin B and miltefosine in the Indian subcontinent. For cutaneous leishmaniasis, policy emphasizes species-directed therapy, reserving antimonials for New World strains susceptible to low-level resistance unlike L. tropica-dominated regions [2] [5].

The most recent paradigm shift addresses anthroponotic transmission cycles through synchronously implemented combination therapies, explicitly discouraging antimonial monotherapy in high-resistance regions. This strategy aims to extend sodium stibogluconate's therapeutic lifespan by pairing it with mechanistically distinct agents like paromomycin, reducing selection pressure while exploiting antimony's immunomodulatory properties. The Sri Lankan experience with L. donovani MON-37 underscores ongoing challenges, where intralesional sodium stibogluconate failure rates reached 75.1% despite absence of visceral disease focus, suggesting novel resistance mechanisms in dermotropic strains [9].

Table: Resistance-Driven Evolution of WHO Treatment Policies

EraResistance EpicenterWHO Recommended RegimenTherapeutic Outcome
Pre-1980None documented10 mg/kg × 6-10 daysSustained high cure rates (>90%)
1980sNorth Bihar, India20 mg/kg × 20-40 daysInitial improvement then declining efficacy
1990sHyperendemic Bihar20 mg/kg × 40 daysCure rates 33-64% in controlled studies
2000sIndian subcontinent broadlyTransition to liposomal amphotericin B/miltefosineRestoration of >90% cure rates
2010sSri Lanka (cutaneous)Species-specific recommendations with alternativesRecognition of resistance beyond VL foci

Properties

CAS Number

16037-91-5

Product Name

Sodium stibogluconate

IUPAC Name

trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate

Molecular Formula

C12H22NaO18Sb2

Molecular Weight

720.80 g/mol

InChI

InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1

InChI Key

ZIYJALGHGOUMPU-LZBQIKKXSA-N

SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

Synonyms

Antimony Gluconate Sodium
Antimony Gluconic Acid
Antimony Sodium Gluconate
Antimony Sodium Gluconates
Myostibin
Pentostam
Sodium Gluconates, Antimony
Sodium Stibogluconate
Sodium, Stibogluconate
Solustibosan
Stibatin
Stibogluconate Sodium
Stibogluconate, Sodium
Triostam

Canonical SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na]

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.